Deoxyfructose L-dopa

説明

Contextualizing L-Dopa and its Structural Derivatives in Biochemical Systems

L-3,4-dihydroxyphenylalanine (L-dopa) is a naturally occurring amino acid and a metabolic precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.org Its crucial role in neurobiology is underscored by its extensive use as a primary treatment for Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine. wikipedia.orgnih.gov Beyond its neurochemical significance, L-dopa and its derivatives are involved in a variety of other biological processes, including the synthesis of melanin (B1238610) and its role in marine adhesive proteins. wikipedia.org

The structural scaffold of L-dopa, featuring both an amino acid moiety and a catechol ring, makes it susceptible to a range of chemical modifications. These modifications can lead to a diverse array of structural derivatives with potentially altered biological activities. The study of these derivatives is essential for a comprehensive understanding of L-dopa's biochemistry and for the development of new therapeutic agents.

The Emergence of Non-Proteinogenic Amino Acids (NPAAs) in Analytical Profiling

Non-proteinogenic amino acids (NPAAs) are amino acids that are not genetically coded for in the synthesis of proteins. mdpi.com Despite this, they are widespread in nature and exhibit a vast range of biological activities and functional roles. nih.gov NPAAs can be intermediates in metabolic pathways, signaling molecules, or components of natural toxins. nih.gov The analytical profiling of NPAAs has become increasingly important in various scientific disciplines, from drug discovery to metabolomics, as these compounds represent a rich source of chemical diversity and potential bioactivity.

The formation of Deoxyfructose L-dopa through the reaction of L-dopa with a hexose (B10828440) sugar places it within the broad category of NPAAs. Its characterization and study contribute to the expanding knowledge of this diverse class of molecules and the non-enzymatic pathways that can lead to their formation in biological systems.

Rationale for Investigating this compound as an L-Dopa Hexose Isomer

The investigation of this compound as an L-dopa hexose isomer is rooted in the study of the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. mdpi.com This reaction is of significant interest in food chemistry and has growing implications in understanding physiological and pathological processes. The initial product of the Maillard reaction between an amino acid and a sugar is a Schiff base, which then rearranges to form a more stable ketoamine derivative known as an Amadori product. mdpi.com

In the specific case of L-dopa and D-glucose, a fascinating and unusual Maillard reaction has been observed under biomimetic conditions (pH 7.4 and 37°C). nih.govacs.orgacs.orgacs.org Research has shown that this reaction leads to the formation of an unexpected decarboxylated Amadori compound, identified as N-(1-deoxy-D-fructos-1-yl)-dopamine. nih.govacs.orgacs.orgacs.org This compound is, in essence, a form of this compound where the original carboxyl group of L-dopa has been lost.

The rationale for investigating this specific isomer stems from several key observations:

Unique Reactivity of L-dopa: The reaction between L-dopa and D-glucose is distinct from that of similar molecules. For instance, under the same conditions, dopamine primarily forms tetrahydroisoquinoline products through a Pictet-Spengler condensation, while L-tyrosine yields a typical Amadori product without decarboxylation. nih.govacs.orgacs.orgacs.org This highlights the unique chemical properties conferred by the combination of the amino acid and catechol moieties in L-dopa.

Influence of the Catechol Group: The presence of the catechol ring in L-dopa is believed to play a crucial role in the decarboxylative nature of the Maillard reaction, potentially through the formation of an oxazolidine-5-one intermediate. nih.gov

Potential Biological Significance: Given that L-dopa is a widely used drug and glucose is ubiquitous in biological systems, the potential for the in vivo formation of this compound raises questions about its possible physiological or pathological roles.

The study of this compound, therefore, provides a unique window into the complex interplay between amino acids and sugars and opens up new avenues for research into the bioactivity of novel NPAAs derived from essential biological molecules.

Detailed Research Findings

The reaction between L-dopa and D-glucose under biomimetic conditions results in a mixture of products. The primary products are diastereoisomeric tetrahydroisoquinolines formed via the Pictet-Spengler condensation and the main focus of this article, the decarboxylated Amadori compound, N-(1-deoxy-D-fructos-1-yl)-dopamine. nih.govacs.orgacs.orgacs.org

The formation of these products is influenced by the presence of transition metal ions. For example, both Fe³⁺ and Cu²⁺ ions have been shown to inhibit the formation of the decarboxylated Amadori product. nih.govacs.org Interestingly, while Cu²⁺ ions also inhibit the formation of the tetrahydroisoquinoline products, Fe³⁺ ions have been observed to increase their yields. nih.govacs.org

| Reactant | Reaction Type | Major Products | Influencing Factors |

|---|---|---|---|

| L-Dopa + D-Glucose | Maillard Reaction (Decarboxylative) & Pictet-Spengler Condensation | N-(1-deoxy-D-fructos-1-yl)-dopamine (Decarboxylated Amadori Product), Diastereoisomeric Tetrahydroisoquinolines | Inhibited by Fe³⁺ and Cu²⁺ ions |

| Reactant | Reaction Type | Major Products |

|---|---|---|

| Dopamine + D-Glucose | Pictet-Spengler Condensation | Tetrahydroisoquinoline products |

| L-Tyrosine + D-Glucose | Maillard Reaction (Non-decarboxylative) | Typical Amadori compound (carboxyl group retained) |

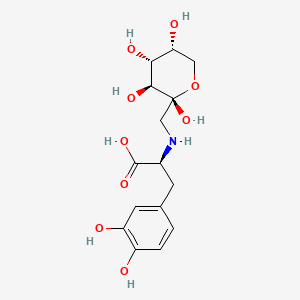

Structure

3D Structure

特性

CAS番号 |

81619-12-7 |

|---|---|

分子式 |

C15H21NO9 |

分子量 |

359.33 g/mol |

IUPAC名 |

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO9/c17-9-2-1-7(4-10(9)18)3-8(14(22)23)16-6-15(24)13(21)12(20)11(19)5-25-15/h1-2,4,8,11-13,16-21,24H,3,5-6H2,(H,22,23)/t8-,11+,12+,13-,15+/m0/s1 |

InChIキー |

CMJMNLLULOWDQJ-KJXAWDOSSA-N |

SMILES |

C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |

異性体SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O |

同義語 |

deoxyfructose L-DOPA desoxyfructo-L-DOPA |

製品の起源 |

United States |

Identification and Structural Elucidation of Deoxyfructose L Dopa

Spectroscopic Characterization Techniques for L-Dopa Hexose (B10828440) Isomers

Spectroscopic methods are crucial for understanding the molecular structure, functional groups, and mass of a compound. When dealing with L-Dopa and its potential sugar conjugates (like a deoxyfructose derivative), these techniques provide complementary information.

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry-Based Approaches for Molecular Formula Confirmation

Fragmentation Patterns in MS/MS for Isomer DifferentiationTandem mass spectrometry (MS/MS) involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique is crucial for elucidating the structural features of a molecule and differentiating between isomers or closely related compounds. For L-Dopa, MS/MS fragmentation typically reveals characteristic losses, such as the loss of the carboxyl group (m/z 152) or water (m/z 181), from the protonated molecule (m/z 198).acs.orgresearchgate.netunibas.itnih.govBy analyzing these fragmentation patterns, researchers can confirm the presence of specific functional groups and the overall structure, which is essential for distinguishing between different L-Dopa derivatives or isomers.acs.orgmdpi.comresearchgate.net

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: ¹H NMR spectra of L-Dopa show characteristic signals for its aromatic protons, the alpha-carbon proton, the methylene (B1212753) protons, and the exchangeable protons of the hydroxyl, amino, and carboxyl groups. mdpi.comrsc.orgresearchgate.netunits.itcnr.itresearchgate.net The chemical shifts and coupling patterns of these signals confirm the presence and arrangement of these functional groups. For a hypothetical "Deoxyfructose L-dopa," ¹H NMR would reveal additional signals corresponding to the deoxyfructose moiety, and shifts in the L-Dopa signals could indicate conjugation.

¹³C NMR: ¹³C NMR provides information about the carbon backbone of the molecule. L-Dopa exhibits distinct signals for its carboxyl carbon, alpha-carbon, methylene carbon, and aromatic carbons. rsc.orgunits.it The presence of a deoxyfructose unit would introduce additional signals in the ¹³C NMR spectrum, characteristic of the sugar's carbon atoms and glycosidic linkage. nih.gov

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) can be used to establish connectivity between protons and carbons, providing definitive structural assignments, especially for complex molecules. units.itnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. L-Dopa's IR spectrum typically shows characteristic absorption bands for O-H stretching (from hydroxyl and carboxyl groups), N-H stretching (from the amino group), C=O stretching (from the carboxyl group), and aromatic C-H and C=C stretching vibrations. mdpi.comresearchgate.netcnr.itresearchgate.netresearchgate.netbeilstein-journals.org The presence of a deoxyfructose moiety would introduce additional characteristic bands, such as C-O stretching from the sugar ring and hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for identifying chromophores, such as the aromatic catechol ring in L-Dopa. L-Dopa typically shows a maximum absorbance (λmax) around 280 nm in aqueous solutions, which can be used for quantification and purity assessment. beilstein-journals.orgpenpublishing.netresearchgate.netresearchgate.net Changes in the UV-Vis spectrum, such as shifts in λmax or the appearance of new absorption bands, could indicate conjugation or structural modifications.

Isomeric Relationship of this compound to L-Dopa

The term "this compound" suggests a compound where L-Dopa is modified by or linked to a deoxyfructose molecule. This would not make it an isomer of L-Dopa itself, as isomers share the same molecular formula but differ in structural arrangement or stereochemistry. Instead, it would likely be a derivative or conjugate.

Isomers of L-Dopa: L-Dopa has a chiral center, leading to its enantiomer, D-Dopa. These are stereoisomers. fiveable.meebi.ac.ukebi.ac.uk Other types of isomers could include positional isomers if the catechol hydroxyl groups were in different positions, but this is not the case for L-Dopa.

This compound as a Derivative: If "this compound" refers to a compound formed by chemically linking L-Dopa to a deoxyfructose molecule (e.g., via a glycosidic bond), it would be considered a conjugate or derivative. The spectroscopic techniques described above would be essential to confirm the nature of this linkage and the presence of both L-Dopa and deoxyfructose moieties. For instance, studies have shown the synthesis and characterization of L-DOPA glycosides, where L-Dopa is attached to sugar molecules, using techniques like MALDI-TOF MS and NMR. nih.gov

The precise structural elucidation of a novel compound like "this compound" would require a comprehensive analysis using a combination of these spectroscopic methods to confirm its molecular formula, identify all functional groups, determine the connectivity of atoms, and establish the nature of any linkage between L-Dopa and the deoxyfructose moiety.

Compound List:

L-Dopa (Levodopa)

D-Dopa

Deoxyfructose (Hypothetical moiety)

Occurrence and Natural Distribution of Deoxyfructose L Dopa

Detection in Plant Matrices: Legumes as Primary Sources

Legumes are a significant reservoir for L-DOPA, with several species known to accumulate this compound in notable quantities mdpi.comencyclopedia.pubresearchgate.net. The detection and quantification of L-DOPA in these plant matrices are crucial for understanding its distribution and potential applications.

Several legume species have been identified as rich sources of L-DOPA. Among the most prominent are:

Mucuna pruriens (Velvet Bean): This species is widely recognized for its exceptionally high L-DOPA content, often cited as containing up to 10% L-DOPA in its seeds mdpi.comencyclopedia.pubnih.govnih.gov. Its seeds and pods are traditional sources for L-DOPA extraction.

Vicia faba (Broad Bean/Fava Bean): Broad beans are another significant legume source of L-DOPA. Studies indicate that L-DOPA is present in various parts of the plant, including seedlings, leaves, flowers, and seeds wikipedia.orgnhri.org.twmdpi.comdergipark.org.trnih.govnrfhh.com. The concentration can vary depending on the variety and plant part.

Stizolobium deeringianum (Georgia Velvet Bean): This species is also noted for its L-DOPA content nhri.org.twscielo.br.

Other legumes, such as Phaseolus vulgaris (common bean), Vigna species, and Lathyrus sativus, have also been screened for amino acid profiles, which may include L-DOPA mdpi.comnih.govresearchgate.net.

Quantitative profiling of L-DOPA in plant extracts employs various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most commonly used method mdpi.comresearchgate.net. Other methods include High-Performance Thin-Layer Chromatography (HPTLC) and UV-spectrophotometry nih.govnih.govscielo.br.

The concentration of L-DOPA can vary significantly between species and even within different parts of the same plant. For instance:

Mucuna pruriens seeds can contain L-DOPA ranging from approximately 2.23% to 5.36% in dry seeds, with some accessions reaching up to 5.36% nih.gov. Other sources suggest concentrations of up to 10% mdpi.comencyclopedia.pub.

Vicia faba seeds have reported L-DOPA concentrations averaging around 7.68 mg/g dry weight mdpi.com. Studies on different parts of Vicia faba have shown variations:

Flowers: L-DOPA content can range from 40.95 to 96.37 mg/kg, with an average of 75.87 mg/kg dergipark.org.tr. Some studies report even higher concentrations in flowers, ranging from 0.53% to 10.63% cabidigitallibrary.org.

Leaves: L-DOPA content can range from 10.88 to 33.41 mg/kg dergipark.org.tr.

Pods: L-DOPA content can range from 4.16 to 52.28 mg/kg dergipark.org.tr.

Seedlings: L-DOPA concentrations in Vicia faba seedlings can range from approximately 30-50 mg/g dry matter nrfhh.com.

Table 1: Representative L-DOPA Content in Legume Species

| Plant Species | Plant Part | Reported L-DOPA Content (Approximate) | Unit | Reference(s) |

| Mucuna pruriens | Seeds | 2.23 - 5.36 | % (dry wt) | nih.gov |

| Mucuna pruriens | Seeds | Up to 10 | % | mdpi.comencyclopedia.pub |

| Vicia faba | Seeds | ~7.68 | mg/g (dw) | mdpi.com |

| Vicia faba | Flowers | 40.95 - 96.37 | mg/kg | dergipark.org.tr |

| Vicia faba | Flowers | 0.53 - 10.63 | % | cabidigitallibrary.org |

| Vicia faba | Leaves | 10.88 - 33.41 | mg/kg | dergipark.org.tr |

| Vicia faba | Pods | 4.16 - 52.28 | mg/kg | dergipark.org.tr |

| Vicia faba | Seedlings | 30 - 50 | mg/g (DM) | nrfhh.com |

Variability of L-DOPA Content Across Different Cultivars

The content of L-DOPA can exhibit significant variability not only between different legume species but also among various cultivars or landraces of the same species. For example, studies on Vicia faba have revealed that different genotypes and lines can possess distinct L-DOPA levels in their flowers and pods dergipark.org.trnrfhh.comcabidigitallibrary.org. Research into Mucuna pruriens germplasm has also shown considerable variation in L-DOPA content among different accessions collected from various geographical regions, with some accessions yielding substantially more L-DOPA than others nih.gov. This suggests that cultivar selection and breeding programs could potentially enhance L-DOPA production in these plants.

Environmental and Growth Condition Influences on L-DOPA Accumulation

Environmental and growth conditions play a crucial role in the accumulation of secondary metabolites like L-DOPA in plants frontiersin.orgresearchgate.net. Factors that can influence L-DOPA levels include:

Soil Conditions: Soil pH, nutrient availability (e.g., nitrogen, phosphorus), and soil type can impact plant metabolism and, consequently, L-DOPA biosynthesis frontiersin.org.

Climate: Temperature, light intensity, and water availability are critical climatic factors that affect plant growth and the production of various compounds frontiersin.orgresearchgate.net. For instance, temperature can influence the synthesis of secondary metabolites, and plants may adapt to stress conditions by altering their metabolic pathways frontiersin.org.

Plant Development Stage: The concentration of L-DOPA can change as the plant matures. In Vicia faba, for example, L-DOPA accumulation has been observed to be high in seedlings, with levels potentially decreasing in different organs as the plant reaches physiological maturity mdpi.comnrfhh.com.

Drying Methods: The method used to dry plant material can also affect L-DOPA content, as the compound is known to be thermolabile and can degrade with increased temperature nrfhh.com.

Understanding these influences is vital for optimizing cultivation practices to maximize L-DOPA yield from natural sources.

Compound List:

Deoxyfructose L-dopa

L-DOPA (Levodopa)

Norepinephrine

Adrenaline

Betalamic acid

Dopaquinone

4-hydroxy-3-methoxyphenethylamine

Mescaline

Benzylisoquinoline alkaloids

Isoflavones (daidzein, genistein)

Kaempferol glucosides

S-methyl-L-cysteine

γ-glutamyl-S-methyl cysteine

S-methyl homoglutathione (B101260)

Cysteine

Methionine

L-canavanine

β-ODAP (β-N-Oxalyl-L-R, β-diaminopropionic acid)

Tyrosine

Phenylalanine

Rutin

Isoorientins

Tryptamines

Hypothesized Biosynthetic and Metabolic Pathways of Deoxyfructose L Dopa

Enzymatic Glycosylation of L-Dopa Precursors or L-Dopa Itself

The enzymatic conjugation of a sugar moiety to L-DOPA or its precursors represents a plausible biosynthetic route. This process, known as glycosylation, is typically catalyzed by glycosyltransferase enzymes.

In nature, particularly in plants, L-DOPA serves as a key precursor in the biosynthesis of betalain pigments. wikipedia.org Within this pathway, glycosyltransferases have been identified that act on L-DOPA derivatives. For instance, UDP-glucose:cyclo-DOPA 5-O-glucosyltransferase (cDOPA5GT) is an enzyme that attaches a glucose molecule to cyclo-DOPA, a cyclized derivative of L-DOPA. researchgate.net This demonstrates that plant tissues possess the enzymatic machinery to recognize and glycosylate structures highly similar to L-DOPA.

Furthermore, research has shown that bacterial enzymes, such as glucansucrases from Leuconostoc mesenteroides, can directly catalyze the glucosylation of L-DOPA, transferring a D-glucose unit from sucrose (B13894) to the phenolic hydroxyl groups of the L-DOPA molecule. nih.gov While this reaction creates an O-glycosidic bond rather than the N-glycosidic linkage found in Deoxyfructose L-Dopa, it confirms that L-DOPA is a viable substrate for glycosylating enzymes. It is therefore hypothesized that plants or other organisms could possess novel glycosyltransferases or "Amadori synthases" capable of catalyzing the specific condensation of L-DOPA's amino group with a sugar, analogous to enzymes involved in the biosynthesis of histidine and tryptophan which catalyze an Amadori rearrangement. researchgate.net

| Enzyme Type | Substrate(s) | Product | Organism/Source | Key Finding | Citation |

|---|---|---|---|---|---|

| Glucosyltransferase (e.g., cDOPA5GT) | cyclo-DOPA, UDP-glucose | cyclo-DOPA-5-O-glucoside | Plants (e.g., Four o'clocks) | Demonstrates enzymatic glycosylation of an L-DOPA derivative in plant betalain synthesis. | researchgate.net |

| Glucansucrase | L-DOPA, Sucrose | 4-O-α-D-glucopyranosyl L-DOPA, 3-O-α-D-glucopyranosyl L-DOPA | Bacteria (Leuconostoc mesenteroides) | Shows direct enzymatic glucosylation of L-DOPA's hydroxyl groups. | nih.gov |

| Tyrosinase | L-Tyrosine | L-DOPA | Mushrooms, Bacteria, Plants | Key enzyme for producing the L-DOPA precursor itself from tyrosine. | wikipedia.orgscirp.org |

| ProFAR Isomerase (HisA) | Phosphoribosylformimino-aminoimidazole-carboxamide-ribonucleotide (ProFAR) | Phosphoribulosylformimino-aminoimidazole-carboxamide-ribonucleotide (PRFAR) | Bacteria | Catalyzes an Amadori rearrangement in histidine biosynthesis, providing a model for potential enzymatic formation of this compound. | researchgate.net |

The identity of the sugar donor is critical in determining the final glycosylated product. The formation of the this compound Amadori product non-enzymatically involves D-glucose, which subsequently rearranges. aginganddisease.org An analogous enzymatic pathway would likely also start with an aldose sugar.

Enzymatic glycosylation typically utilizes activated sugar donors, most commonly nucleotide sugars like UDP-glucose. nih.gov However, some enzymes exhibit different specificities; for example, the glucansucrases that glycosylate L-DOPA use sucrose as the glucosyl donor. nih.gov

For the specific formation of a deoxy-fructose moiety, a hypothetical enzyme could:

Utilize D-glucose or a phosphorylated form like glucose-6-phosphate as the initial substrate, facilitating the condensation with L-DOPA's amino group and catalyzing the subsequent Amadori rearrangement.

Utilize a fructose-based donor, such as fructose-6-phosphate (B1210287) or a yet-unidentified activated fructose (B13574) molecule.

The specificity for a particular sugar donor is determined by the precise three-dimensional structure of the enzyme's active site, which forms specific hydrogen bonds and hydrophobic interactions with the donor molecule.

De novo Synthesis of this compound from Primary Metabolites

The de novo synthesis of the entire this compound conjugate from basic primary metabolites is a highly speculative but theoretically plausible pathway. It would require the convergence of two major metabolic routes: the shikimate pathway for the synthesis of the L-DOPA component and a central carbohydrate pathway for the sugar component.

L-DOPA Synthesis : This begins with the primary metabolites phosphoenolpyruvate (B93156) (PEP), from glycolysis, and erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. These molecules enter the shikimate pathway to produce chorismate, which is a precursor to the aromatic amino acid L-tyrosine. L-tyrosine is then hydroxylated by the enzyme tyrosine hydroxylase to form L-DOPA. wikipedia.org

Sugar Synthesis : The D-glucose precursor is a central molecule in metabolism, synthesized directly via photosynthesis in plants or from non-carbohydrate precursors via gluconeogenesis in other organisms.

A hypothetical de novo pathway for the conjugate would involve the coordinated function of these pathways, culminating in a final enzymatic step where L-DOPA and D-glucose are joined and rearranged to form the final this compound product.

| Component | Core Metabolic Pathway | Key Primary Metabolite Precursors | Intermediate | Citation |

|---|---|---|---|---|

| L-DOPA | Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose-4-Phosphate | L-Tyrosine | wikipedia.org |

| Deoxyfructose Moiety | Glycolysis / Photosynthesis | Carbon Dioxide, Water, Pyruvate | D-Glucose | nih.gov |

| This compound | Conjugation & Rearrangement (Hypothetical) | L-DOPA, D-Glucose | Schiff Base | aginganddisease.org |

Degradation and Turnover Pathways of this compound in Biological Systems

Once formed, this compound would be subject to various degradation and turnover pathways, involving both enzymatic and non-enzymatic mechanisms.

In biological systems, conjugate molecules are often cleaved by specific enzymes to release their constituent parts. While the ketoamine linkage in an Amadori product is not a typical glycosidic bond, specialized enzymes could catalyze its cleavage. It is hypothesized that enzymes such as fructosamine-3-kinases could phosphorylate the sugar moiety, marking the compound for degradation. Alternatively, specific hydrolases or oxidases could break the C-N bond, releasing L-DOPA. This is analogous to the enzymatic hydrolysis of L-DOPA ester and amide prodrugs, which are cleaved in plasma to release active L-DOPA. proteopedia.org The simple reversal of the Amadori rearrangement, yielding the original L-DOPA and glucose, is also a potential degradation pathway that could be enzymatically facilitated. nih.gov

This compound is susceptible to non-enzymatic degradation through mechanisms related to both its sugar and amino acid components.

Degradation of the Fructosamine (B8680336) Moiety : Amadori products are known to be chemically unstable. Under aerobic physiological conditions, the fructosamine portion can undergo oxidative degradation. This process can cleave the molecule and generate reactive oxygen species like superoxide (B77818) radicals and hydrogen peroxide. nih.gov The fructosamine can also undergo further non-oxidative rearrangements and dehydrations (via 1,2- or 2,3-enolisation) to form highly reactive dicarbonyl intermediates, which can lead to the formation of irreversible advanced glycation end products (AGEs). psu.ac.th

Degradation of the L-DOPA Moiety : The L-DOPA component is inherently unstable and prone to auto-oxidation, a process that is accelerated by the presence of transition metal ions. acs.org This oxidation converts the catechol ring of L-DOPA into a highly reactive quinone species (dopaquinone). nih.gov These quinones can undergo further reactions, including polymerization to form melanin-like pigments or reacting with other biological molecules. This oxidative pathway represents a significant route for the non-enzymatic degradation of the entire conjugate. nih.gov

Advanced Analytical Methodologies for Deoxyfructose L Dopa Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols

LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This synergy allows for the separation of complex mixtures and the sensitive detection of individual components, making it an indispensable tool for the analysis of Deoxyfructose L-dopa.

Optimization of Chromatographic Separation for L-Dopa Isomers

The separation of L-Dopa and its potential isomers, or closely related compounds such as those that might arise from a deoxyfructose modification, requires careful optimization of chromatographic parameters. This ensures that each component is resolved effectively before entering the mass spectrometer.

Stationary Phase and Mobile Phase Selection

The choice of stationary and mobile phases is fundamental to achieving optimal chromatographic separation. For L-Dopa and its derivatives, reversed-phase chromatography is commonly employed.

Stationary Phases: C18 (octadecylsilane) bonded silica (B1680970) columns are widely used due to their versatility and effectiveness in separating moderately polar compounds like L-Dopa researchgate.netmdpi.compenpublishing.netnih.govresearchgate.net. For instance, Kinetex C18 columns have demonstrated satisfactory peak shapes and signal-to-noise ratios for L-Dopa analysis unibas.it. Porous graphitic carbon (PGC) columns have also been explored as an alternative stationary phase, offering different selectivity and stability under various pH conditions, and have shown utility in separating polar analytes like L-Dopa diva-portal.org. The selection of a specific C18 column, such as Agilent Extend C18 or Poroshell 120 PFP, can influence resolution and retention researchgate.netpenpublishing.netnih.govlcms.cz.

Mobile Phases: Mobile phase composition is critical for controlling retention and selectivity. Typically, mobile phases consist of an aqueous buffer (often acidified with formic acid or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724) researchgate.netmdpi.compenpublishing.netresearchgate.netunibas.itnih.govlcms.cz. Formic acid, at concentrations around 0.1% to 0.2%, is frequently used to improve peak shape and ionization efficiency in MS detection researchgate.netunibas.itnih.govunibas.it. The ratio of aqueous to organic phase dictates the eluent strength. For L-Dopa, mobile phases with a low percentage of organic modifier (e.g., 1-5% methanol) are often employed initially to achieve sufficient retention on C18 columns mdpi.comunibas.it.

Gradient Elution Programming for Resolution

Gradient elution is often necessary to resolve complex mixtures, especially when analytes exhibit a wide range of polarities or when dealing with isomers. This technique involves a gradual change in the mobile phase composition over time, typically increasing the organic modifier concentration.

Gradient Strategies: For L-Dopa analysis, gradient elution can significantly improve resolution and reduce analysis time. For example, a gradient starting with a low percentage of organic solvent (e.g., 3% B) and increasing it over time has been reported to achieve sensitive detection of L-Dopa nih.gov. Another approach involves a gradient step from 0% to 30% organic modifier over 2 minutes, followed by washing and re-equilibration steps, to achieve a total run time of 4.5 minutes nih.gov. The optimization of gradient steepness is crucial, as it can directly impact resolution and selectivity chromatographyonline.com. Adjusting the gradient profile allows for better separation of closely eluting peaks, which is essential for distinguishing isomers or modified forms of this compound lcms.czchromatographyonline.com.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

HRMS techniques provide highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with very similar nominal masses. This is particularly valuable for identifying and characterizing novel compounds like this compound and confirming their structures.

Quadrupole Time-of-Flight (QToF) Applications

QToF mass spectrometers combine a quadrupole mass filter with a time-of-flight analyzer, offering high resolution and accurate mass measurements. This hybrid technology is well-suited for qualitative and quantitative analysis of complex samples.

Applications: QToF instruments are employed for accurate mass determination, allowing for the calculation of elemental compositions of unknown compounds researchgate.netalgimed.com. In metabolomics studies, LC-QToF/MS has been used for targeted quantification of metabolites, demonstrating its capability to provide precise mass measurements for compound identification biorxiv.org. The ability to perform full-scan data acquisition with high resolution in QToF systems allows for the detection and identification of a wide range of analytes without prior knowledge of their masses, which is beneficial for profiling this compound and its potential metabolites or degradation products researchgate.net.

Orbitrap Mass Spectrometry for Enhanced Sensitivity

Orbitrap mass analyzers are known for their exceptional resolution and mass accuracy, making them powerful tools for untargeted metabolomics, precise quantification, and structural elucidation.

Capabilities: Orbitrap mass spectrometry, often coupled with LC (LC-Orbitrap), offers ultra-high resolution (typically >100,000) and reliable mass accuracy, enabling the detection of trace-level components in complex mixtures acs.orgthermofisher.com. This technology is widely used in proteomics, drug metabolism studies, and metabolomics for both identification and quantification acs.orgthermofisher.com. Hybrid instruments, such as the LTQ Orbitrap, combine the high-speed, high-sensitivity detection of a linear ion trap with the high resolution and mass accuracy of the Orbitrap analyzer, allowing for parallel acquisition of high-quality MS/MS data thermofisher.com. For this compound analysis, Orbitrap MS can provide accurate mass measurements for molecular formula determination and enhance sensitivity for low-abundance analytes, facilitating comprehensive profiling acs.orgthermofisher.comfrontiersin.org.

Data Tables

| Chromatographic Conditions | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Reported L-Dopa Limit of Quantification |

| Reversed-Phase LC-MS/MS | Poroshell 120 PFP (3×150 mm) | 0.1% formic acid in water (A), 0.1% formic acid in MeOH (B) | 0.2 - 0.3 | MS/MS | 1 µg L⁻¹ nih.gov |

| Reversed-Phase LC-ESI/MS/MS | Kinetex Phenomenex C18 (100 × 2.1 mm, 2.6 µm) | 0.2% formic acid (aqueous) + 1% methanol | Not specified | ESI/MS/MS | 1.1 ng/mL unibas.it |

| UHPLC-MS/MS | Not specified (UHPLC system) | Not specified (gradient elution) | 0.4 | MS/MS | 15 µg/L nih.gov |

| Reversed-Phase LC-MS | Packed capillary C18 column | Not specified (suitable for MS detection) | Low flow | MS | Not specified |

| Reversed-Phase LC-UV | Agilent Extend C18 (250×4.6 mm, 5 µm) | 0.1% trifluoroacetic acid solution and acetonitrile (92/8, v/v) | 1.0 | UV (280 nm) | Not specified |

| LC-MS/MS | Kinetex XB Core-Shell C18 (100 mm x 4.6 mm, 2.6 µm) | Water (A) with 0.5% formic acid, Methanol (B) | Not specified | MS/MS | 0.05 mg L⁻¹ researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of complex molecules like this compound. It involves fragmenting a precursor ion and analyzing the resulting fragment ions to deduce structural information. This technique is particularly valuable for confirming the identity and structural integrity of the compound, especially when dealing with potentially similar isomers or degradation products.

Collision-Induced Dissociation (CID) is a widely used fragmentation technique in MS/MS. In CID, precursor ions are collided with an inert gas (e.g., helium, nitrogen) in a mass spectrometer, leading to internal energy gain and subsequent fragmentation. For this compound, CID would typically yield fragment ions corresponding to the cleavage of glycosidic bonds, loss of water, or fragmentation within the deoxyfructose or L-dopa portions of the molecule. Analyzing these fragments helps in mapping the connectivity between the sugar and amino acid components and identifying characteristic functional groups. Research on L-DOPA glycosides indicates that CID can provide valuable information about the glycosylation site on the L-DOPA molecule nih.gov.

Sample Preparation Strategies for this compound Extraction from Complex Matrices

Extracting this compound from complex matrices, such as biological fluids, plant tissues, or food products, requires optimized sample preparation strategies to ensure efficient recovery and minimize interference from co-extracted compounds.

Solvent extraction is a fundamental step in isolating this compound. The choice of solvent and optimization of extraction parameters (e.g., temperature, time, solvent-to-sample ratio) are critical. L-DOPA itself is known to be soluble in polar solvents and is often extracted using aqueous solutions, sometimes acidified to pH 2.0–4.0 to enhance stability and solubility nih.govencyclopedia.pub. Methanol-water mixtures have also shown good extraction efficiency for L-DOPA from plant matrices ijbio.comresearchgate.net. For this compound, which combines a polar sugar moiety with L-dopa, polar solvents like water, methanol, ethanol, or mixtures thereof are likely to be effective. Optimization studies would focus on maximizing the recovery of this compound while minimizing the extraction of interfering matrix components. For instance, studies on L-DOPA extraction from Mucuna pruriens seeds have explored various solvent systems, with methanol-water mixtures yielding high extraction efficiencies ijbio.comresearchgate.net.

Solid-Phase Extraction (SPE) is a powerful technique for cleaning up and concentrating analytes from complex matrices, thereby improving sensitivity and reducing matrix effects in subsequent analyses lcms.czepa.gov. For this compound, SPE can be employed to selectively retain the compound on a stationary phase while washing away interfering substances. Common SPE sorbent chemistries, such as reversed-phase (e.g., C18), ion-exchange, or normal-phase, could be utilized depending on the polarity and ionic properties of this compound. For example, reversed-phase SPE is widely used for L-DOPA mdpi.comua.ptfrontiersin.org. Optimization of SPE involves selecting the appropriate sorbent, conditioning solvent, wash solvent, and elution solvent. For instance, recovering extracted levodopa (B1675098) from eutectic solvent solutions has been achieved using a subsequent solid-phase extraction step, yielding high purity ua.pt.

Validation of Analytical Methods for Reproducibility and Accuracy

Rigorous validation of any analytical method is essential to ensure its reliability, accuracy, and reproducibility for the intended application. Key validation parameters for this compound analysis would include:

Linearity: Establishing a linear relationship between the analyte concentration and the instrument's response over a defined range. Studies on L-DOPA quantification have reported linear ranges from 0.05 to 10 mg/L researchgate.net and 100-1000 ng/spot nih.gov, with correlation coefficients (R²) typically exceeding 0.99.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, often assessed through recovery studies. Precision (repeatability and intermediate precision) measures the variability of measurements. For L-DOPA analysis, method validation studies have reported recoveries ranging from 94.14% to 116.62% with relative standard deviations (RSD) ≤ 5.66% mdpi.com, and intra-day precision (repeatability) with RSD values as low as 1.40% researchgate.netdergipark.org.tr.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentrations at which the analyte can be reliably detected and quantified, respectively. For L-DOPA, LOD values have been reported as low as 0.4 ng/mL and LOQ values as 1.1 ng/mL unibas.it, or 3.41 ng/spot and 10.35 ng/spot nih.gov.

Selectivity and Specificity: Ensuring that the method can accurately measure this compound in the presence of other matrix components or potential interferents. Mass spectrometry-based methods, particularly with Multiple Reaction Monitoring (MRM) transitions, offer high selectivity unibas.itmdpi.com.

Stability: Assessing the stability of this compound under various storage and analytical conditions to ensure that degradation does not affect the results. L-DOPA is known to be sensitive to oxidation and is more stable under acidic conditions (pH 2.0–4.0) nih.gov.

Table 1: Representative Method Validation Parameters for L-DOPA Analysis (Adapted from Literature)

| Parameter | Typical Range/Value | Source(s) |

| Linearity (R²) | > 0.99 | researchgate.netnih.govdergipark.org.tr |

| Recovery | 83% - 116.62% | mdpi.comua.ptunibas.it |

| Repeatability (RSD) | ≤ 5.66% | mdpi.comdergipark.org.tr |

| LOD | 0.4 ng/mL to 3.41 ng/spot | nih.govunibas.it |

| LOQ | 1.1 ng/mL to 10.35 ng/spot | nih.govunibas.it |

| Selectivity | High, particularly with MS/MS (e.g., MRM transitions) | unibas.itmdpi.com |

Compound List:

this compound

L-DOPA (Levodopa)

Deoxyfructose

3-Deoxyglucose (3-DG)

3-Deoxyfructose (3-DF)

3-Deoxyglucosone (3DG)

Fructose-3-phosphate (F3P)

3-deoxy-keto-D-fructose

L-DOPA methyl ester (LDME)

Carbidopa

Stizolamine

Nystose

Pentadecanoic acid, 14-methyl-, methyl ester

Dodecanoic acid

9,12-Octadecadienoic acid

β-N-Oxalyl-L-R, β-diaminopropionic acid (β-ODAP)

1-methyl-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydro-isoquinoline

L-3-carboxy-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

1-amino-1-deoxyfructose derivative

N-(1-deoxy-1-fructosyl) phenylalanine (Fru-Phe)

Amadori rearrangement product (ARP)

1-amino-1-deoxy-D-fructose derivative

N-(1-deoxy-α-D-xylulos-1-yl)-glutamic acid

Glutamic acid-galactose Amadori rearrangement product (Glu-Gal-ARP)

1-ethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (ETCA)

1-(1,3,4,5-tetrahydroxypent-1-yl)-9H-pyrido[3,4-b]indoles

1-ethyl-β-carboline (EβC)

PHP-THβC-3-COOH

Tan E

Tan F

DH-Tan E/F

Dynorphin B

α-neoendorphin

Tryptophan

Glucose

Sorbitol

2-keto 3-deoxygluconate

Caffeic acid

Losartan

D-DOPA

L-DOPA-ring-d3

L-methyldopa

3-O-methyldopa (OMD)

3,11,12-Trihydroxy-1(10)-spirovetiven-2-one

L-Norleucine

Triclosan (TCS)

Triclocarban (TCC)

Parabens

Pesticides

Pharmaceuticals

Herbicides

Carfentanil

Chlorfenvinphos

Dichlorvos

Dicrotophos

Diesel range organics

Ethyldichloroarsine (ED)

Fentanyl

HMTD

RDX

Kerosene

3-methyl fentanyl

Methyl paraoxon (B1678428)

Methyl parathion (B1678463)

Mevinphos

Monocrotophos

Nicotine compounds

HMX

Paraoxon

Parathion

PETN

Phorate

Phosphamidon

Strychnine

1,3,5-TNB

2,4,6-TNT

18F-FP-(+)-DTBZ

11C-labeled DTBZ

18F-labeled DTBZ

L-tyrosine

α-methyldopa

α-dicarbonyl compounds

3-O-methyldopa

HVA (Homovanillic acid)

NE (Norepinephrine)

E (Epinephrine)

DA (Dopamine)

DOPA methyl ester

DOPA

β-carboline alkaloids

Biochemical Role and Functional Implications of Deoxyfructose L Dopa

Classification as a Non-Proteinogenic Amino Acid (NPAA)

L-Dopa, the precursor to Deoxyfructose L-dopa, is classified as a non-proteinogenic amino acid (NPAA). nih.gov Unlike the 20 common proteinogenic amino acids that are incorporated into proteins during translation, NPAAs are not. L-Dopa is a natural constituent of various plants and animals, synthesized from the proteinogenic amino acid L-tyrosine. wikipedia.orgnih.gov In plants, NPAAs like L-Dopa can serve various ecological and physiological roles, including defense and signaling. nih.gov

The formation of this compound involves the covalent modification of the L-Dopa molecule. The initial reaction between the amino group of L-Dopa and the carbonyl group of a reducing sugar, such as glucose, forms a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, which is known as the Amadori product. wikipedia.orgnih.gov This resulting conjugate, this compound, retains the core structure of the NPAA linked to a sugar moiety.

Potential as a Storage Form or Precursor for L-Dopa in Plants

There is currently no scientific evidence in the available literature to suggest that this compound serves as a storage form or precursor for L-Dopa in plants. L-Dopa is known to accumulate in certain plant species, such as those from the Mucuna genus (velvet bean), where it can be found in high concentrations in seeds. wikipedia.org However, the form in which it is stored is generally understood to be L-Dopa itself, not a fructosylated conjugate. Glycosylation (the attachment of sugars) is a common mechanism in plants for modifying, storing, and detoxifying secondary metabolites, but a specific role for deoxyfructosylation of L-Dopa in this context has not been documented.

Role in Plant Stress Responses or Defense Mechanisms

While L-Dopa itself is well-recognized for its role in plant defense, there is no specific research identifying a role for this compound in plant stress responses or defense mechanisms. L-Dopa functions as an allelochemical, exuded by roots to inhibit the growth of competing plants. nih.gov It also acts as a repellent, protecting seeds from herbivores and insects. nih.gov The toxicity of L-Dopa is partly attributed to its role as a precursor for melanin (B1238610), the polymerization of which can cause cellular damage. nih.gov The modification of L-Dopa into this compound would alter its chemical properties, but whether this enhances, diminishes, or changes its defensive functions in plants has not been investigated.

In vitro Studies on Metabolic Fate and Interactions within Model Biochemical Systems

In vitro research has focused on the formation of this compound-related compounds under biomimetic conditions rather than their metabolic fate.

Studies show that the reaction between L-Dopa and D-glucose at physiological pH (7.4) and temperature (37°C) leads to an unusual decarboxylative Maillard reaction. nih.gov Instead of the expected Amadori product that retains the carboxylic acid group, the primary product identified is N-(1-deoxy-D-fructos-1-yl)-dopamine. nih.govacs.org This indicates that the initial reaction is followed by the loss of the carboxyl group from the L-Dopa moiety. This reaction competes with another process called the Pictet-Spengler condensation, which forms tetrahydroisoquinolines. nih.gov

The presence of certain metal ions, which are found in high levels in specific biological contexts, can influence this reaction. For instance, Fe³⁺ ions were found to inhibit the formation of the decarboxylated Amadori product while increasing the yield of Pictet-Spengler products. nih.govacs.org In contrast, Cu²⁺ ions inhibited both reaction pathways. nih.gov

Table 1: Products of L-Dopa and D-Glucose Reaction under Biomimetic Conditions

| Reactants | Condition | Major Products | Influencing Factors |

|---|---|---|---|

| L-Dopa + D-Glucose | pH 7.4, 37°C | N-(1-deoxy-D-fructos-1-yl)-dopamine (Decarboxylated Amadori Product) | Fe³⁺ inhibits formation |

There is no available research that has specifically tested this compound or N-(1-deoxy-D-fructos-1-yl)-dopamine as a substrate for enzymes that typically act on L-Dopa, such as Dopa decarboxylase or catechol-O-methyltransferase (COMT). nih.gov Similarly, studies on the enzymatic cleavage of the fructose (B13574) moiety from the L-Dopa backbone by enzymes like fructosyl-amino acid oxidases, which act on other fructosylated amino acids, have not been reported. kikkoman.com The modification of the amino group and the potential loss of the carboxyl group would significantly alter the molecule's structure, making it an unlikely substrate for enzymes that are specific to L-Dopa.

Specific studies on the cellular uptake and transport mechanisms for this compound are absent from the scientific literature. L-Dopa itself is transported across cell membranes, including the blood-brain barrier, by large neutral amino acid (LNAA) transporters. youtube.com The conjugation of the fructose moiety to the amino group of L-Dopa would fundamentally change its chemical nature, likely preventing its recognition and transport by LNAA transporters. The mechanism by which such a sugar-amino acid conjugate might be transported into cells remains uninvestigated.

Comparative Analysis with Other L-Dopa Derivatives and Glycosides

This compound (specifically, its decarboxylated form) can be compared with other L-Dopa derivatives, highlighting key structural and chemical differences.

Comparison with Typical Amadori Products: The reaction of L-Dopa with glucose is atypical. While most amino acids form Amadori products that retain the carboxyl group, L-Dopa preferentially undergoes a decarboxylative Maillard reaction. nih.gov For example, under the same conditions, the structurally similar amino acid L-tyrosine reacts with D-glucose to form the typical, non-decarboxylated Amadori compound. nih.govacs.org This suggests that the catechol (3,4-dihydroxy) group in L-Dopa plays a role in the decarboxylation process. nih.gov

Comparison with Synthetic Glycosyl Derivatives: Other sugar derivatives of L-Dopa have been synthesized for different purposes. For instance, glycosyl esters of L-Dopa have been created as potential prodrugs. nih.gov In these compounds, glucose or galactose is linked to the carboxyl group of L-Dopa via a succinyl linker. nih.gov This is a fundamentally different linkage compared to this compound, where the sugar is attached to the amino group. These synthetic esters are designed to be cleaved by plasma esterases to release L-Dopa, whereas the C-N bond in the Amadori product is generally more stable. wikipedia.orgnih.gov

Table 2: Comparison of L-Dopa Derivatives

| Compound | Linkage Type | Point of Attachment on L-Dopa | Key Feature |

|---|---|---|---|

| This compound (Amadori Product) | C-N bond (Ketoamine) | Amino Group | Formed via non-enzymatic Maillard reaction; often decarboxylated. |

| L-Tyrosine Amadori Product | C-N bond (Ketoamine) | Amino Group | Typical Amadori product, retains the carboxyl group. acs.org |

Sufficient scientific literature required to generate an in-depth article on the specific future research trajectories of the chemical compound "this compound" is not available at this time. While the compound is identified in chemical databases and mentioned in studies on legume metabolomics, detailed research into its specific biosynthetic pathways, enzymatic machinery, broader natural occurrence, intracellular localization, and high-resolution structure has not been extensively published.

This compound is recognized as an Amadori rearrangement product, which is formed from the Maillard reaction between L-dopa and a hexose (B10828440) sugar like fructose or glucose. The Maillard reaction is a well-known form of non-enzymatic browning in food science and has been studied in biological systems. Research has been conducted on a related but distinct compound, N-(1-deoxy-D-fructos-1-yl)-dopamine, which is a decarboxylated form of this compound that results from the reaction of L-DOPA with D-glucose.

However, generating a thorough and scientifically accurate article that strictly adheres to the requested outline below is not possible due to the lack of specific published research on "this compound" itself.

Future Research Trajectories for Deoxyfructose L Dopa

Advanced Spectroscopic and Structural Biology Studies for High-Resolution Structure Determination:While basic chemical structure information is available, there are no published advanced spectroscopic or structural biology studies for a high-resolution determination of Deoxyfructose L-dopa.

Fulfilling the user's request would necessitate speculation beyond the available scientific evidence, which would compromise the accuracy and integrity of the article. Therefore, the requested article cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Deoxyfructose L-dopa, and how do they address stereochemical purity?

- Methodological Answer: Synthesis typically involves enzymatic hydroxylation of L-tyrosine precursors using tyrosine hydroxylase, coupled with fructose derivatization. To ensure stereochemical purity, chiral chromatography (e.g., HPLC with a β-cyclodextrin column) is employed post-synthesis. Reaction conditions (pH 6.8–7.2, 37°C) and cofactors like tetrahydrobiopterin are critical for enzyme activity . Validation includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry for molecular weight verification.

Q. Which analytical methods are validated for quantifying this compound in complex biological matrices?

- Methodological Answer: High-performance liquid chromatography with diode-array and fluorescence detection (HPLC-DAD-FL) is widely used. For example, a C18 reverse-phase column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (85:15 v/v) achieves baseline separation. Method validation follows ICH guidelines, including linearity (R² > 0.995), recovery rates (95–105%), and limits of detection (LOD < 0.1 µg/mL) .

Q. How do researchers standardize experimental designs for preliminary efficacy studies of this compound?

- Methodological Answer: Preclinical studies often use rodent models with induced Parkinsonian symptoms. Dose-ranging studies (e.g., 10–100 mg/kg oral administration) are conducted with randomized control groups. Behavioral assays (rotarod, open-field tests) and post-mortem striatal dopamine measurements via LC-MS/MS are standard endpoints. Blinding and sample size calculations (power ≥ 0.8, α = 0.05) are mandatory to reduce bias .

Advanced Research Questions

Q. What statistical and experimental design strategies optimize this compound bioproduction yields in microbial systems?

- Methodological Answer: Response surface methodology (RSM) with Box-Behnken or central composite designs is employed. For example, a four-variable model (tyrosine concentration, pH, CuSO₄, ascorbic acid) identifies optimal conditions. Design-Expert® software analyzes quadratic interactions, and ANOVA validates model significance (p < 0.05). Triplicate runs ensure reproducibility, with contour plots visualizing parameter interactions .

Q. How can contradictions in this compound’s efficacy across preclinical models be systematically resolved?

- Methodological Answer: Meta-analyses of pharmacokinetic (AUC, Cmax) and pharmacodynamic (dopamine receptor binding) data are conducted. Interspecies differences (e.g., murine vs. primate CYP450 metabolism) are evaluated using in vitro hepatocyte models. Dose-normalization via allometric scaling and route-adjusted bioavailability studies (IV vs. oral) clarify discrepancies .

Q. What experimental frameworks assess microbiota-dependent vs. independent production of this compound in vivo?

- Methodological Answer: Gnotobiotic models (germ-free vs. colonized animals) are used. Immunohistochemistry localizes tyrosine hydroxylase and dopa decarboxylase in gut tissues, while qPCR quantifies bacterial ddc gene expression. LC-MS/MS measures luminal vs. systemic L-dopa levels. Axenic microbial cultures (e.g., Brevundimonas spp.) are co-incubated with host cells to isolate contributions .

Q. How should researchers design clinical trials to evaluate this compound’s preventive potential in age-related macular degeneration (AMD)?

- Methodological Answer: Phase II trials use a double-blind, placebo-controlled design with high-risk cohorts (e.g., early drusen formation). Optical coherence tomography (OCT) and fundus autofluorescence track progression. Sample size is calculated using historical AMD progression rates (20% over 5 years), with interim analyses for futility. Ethical approval mandates informed consent and Data Safety Monitoring Boards (DSMBs) .

Q. What computational tools integrate multi-omics data to elucidate this compound’s mechanisms in neurodegenerative pathways?

- Methodological Answer: Pathway enrichment analysis (e.g., KEGG, Reactome) links transcriptomic/proteomic data to dopamine synthesis and oxidative stress pathways. Molecular docking (AutoDock Vina) predicts L-dopa’s interaction with α-synuclein fibrils. Machine learning (Random Forest, SVM) classifies responders vs. non-responders using metabolomic profiles .

Methodological Considerations for Data Interpretation

- Handling Conflicting Results : Use sensitivity analysis to weigh study quality (e.g., risk of bias in animal trials) and adjust for confounders (e.g., diet, comorbidities) .

- Limitations Reporting : Explicitly state sample size constraints, model organism relevance, and assay detection thresholds in discussions .

- Interdisciplinary Collaboration : Partner with microbiologists for gut-brain axis studies or statisticians for advanced RSM optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。